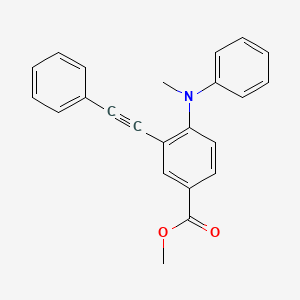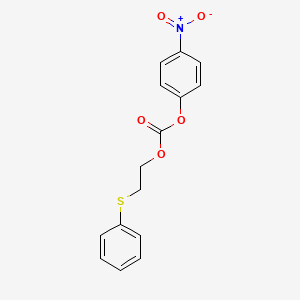
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is an organic compound with the molecular formula C14H12N2O5S2. It is a yellow crystalline powder that is slightly soluble in water but easily dissolves in organic solvents such as ether, acetone, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate typically involves the following steps :
Esterification: 4-Nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonation: The ester is then reacted with diethyl carbonate to produce 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Substitution: The final step involves reacting the carbonate with ethyl magnesium bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Safety measures are also implemented to handle the chemicals and by-products safely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as a linker in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate involves its ability to act as a cleavable linker in biochemical applications . The compound can form stable bonds with proteins or other molecules, which can be cleaved under specific conditions, releasing the active drug or molecule. This property is particularly useful in the development of ADCs, where the compound helps deliver the drug specifically to cancer cells, minimizing side effects on healthy cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-Nitrophenyl 2-(2-pyridyldisulfanyl)ethyl carbonate
Uniqueness
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to act as a cleavable linker in ADCs sets it apart from other similar compounds, making it valuable in targeted drug delivery systems.
Propriétés
Numéro CAS |
821791-94-0 |
|---|---|
Formule moléculaire |
C15H13NO5S |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C15H13NO5S/c17-15(20-10-11-22-14-4-2-1-3-5-14)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10-11H2 |
Clé InChI |
ILFQHNAMWMUGBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
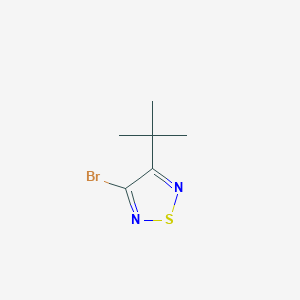
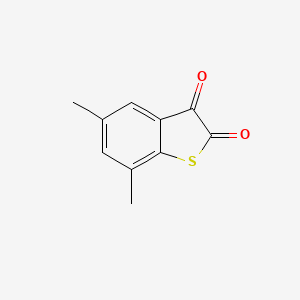

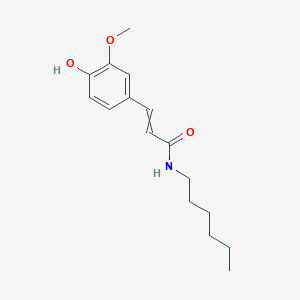
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
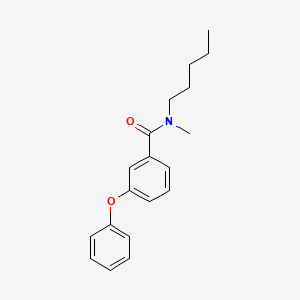
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
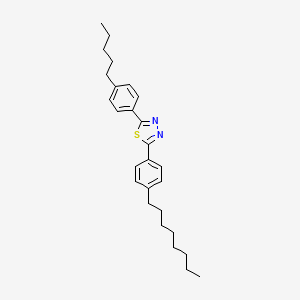
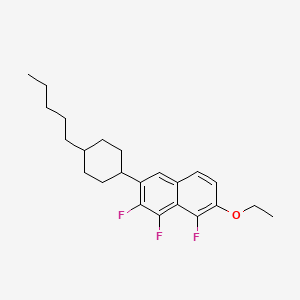
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
